2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile
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Overview
Description
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile is a chemical compound that features a bromophenyl group attached to a pyridazinone ring, with an acetonitrile group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile typically involves the reaction of 4-bromobenzyl cyanide with appropriate reagents to form the desired product. One common method includes the use of 1,1,3,3-tetramethyldisiloxane activated by titanium (IV) isopropoxide to reduce 4-bromophenylacetonitrile to 4-bromophenylethylamine . This intermediate can then be further reacted with other reagents to form the final compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile can undergo various chemical reactions, including:
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using appropriate nucleophiles.
Common Reagents and Conditions
Reduction: 1,1,3,3-tetramethyldisiloxane and titanium (IV) isopropoxide.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Reduction: 4-bromophenylethylamine.
Substitution: Products will vary based on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of various pharmacologically active compounds.
Materials Science: The compound can be used in the synthesis of polymers and other materials with specific properties.
Biological Studies: It can serve as a model compound for studying the absorption and metabolism of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(3-(4-bromophenyl)-6-oxopyridazin-1(6H)-yl)acetonitrile is unique due to its specific structure, which combines a bromophenyl group with a pyridazinone ring and an acetonitrile group. This unique structure imparts specific chemical and physical properties that can be leveraged in various applications.
Properties
IUPAC Name |
2-[3-(4-bromophenyl)-6-oxopyridazin-1-yl]acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrN3O/c13-10-3-1-9(2-4-10)11-5-6-12(17)16(15-11)8-7-14/h1-6H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAQAORLNDWBCBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=O)C=C2)CC#N)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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